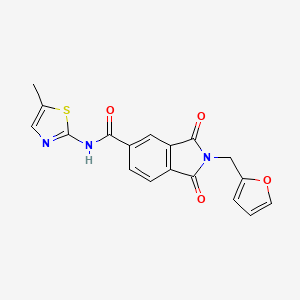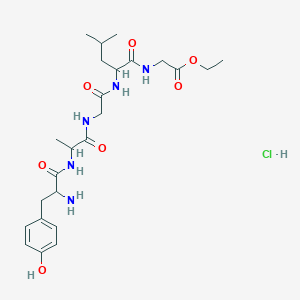
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine (DBTD) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DBTD is a triazole-based compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the formation of a complex with metal ions, such as copper ions. This complex formation can lead to the generation of reactive oxygen species, which can induce cell death in cancer cells. Furthermore, the interaction of N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine with metal ions can lead to changes in the redox status of the cell, which can affect various cellular processes.
Biochemical and Physiological Effects
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has also been shown to induce apoptosis, which is a form of programmed cell death. Furthermore, N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has several advantages for use in lab experiments, including its high selectivity and sensitivity for metal ions, its low toxicity, and its ease of synthesis. However, N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine also has some limitations, including its poor solubility in water, which can limit its use in biological applications.
Direcciones Futuras
There are several future directions for the study of N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine, including the development of new synthesis methods that can improve the yield and purity of N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine, the investigation of the mechanism of action of N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine in more detail, and the exploration of new applications for N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine in scientific research. Furthermore, the use of N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine in combination with other compounds or therapies may enhance its anticancer activity and reduce its toxicity.
Métodos De Síntesis
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine can be synthesized using various methods, including the reaction of 1,2,4-triazole-3,5-diamine with benzyl chloride in the presence of a base, or the reaction of 3,5-diamino-1,2,4-triazole with benzyl bromide. The yield of N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a corrosion inhibitor, and as a potential antitumor agent. N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has been shown to selectively bind to copper ions, which makes it a promising candidate for the detection of copper ions in biological samples. N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has also been shown to inhibit the corrosion of steel in acidic solutions, which makes it a potential candidate for use in the oil and gas industry. Furthermore, N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit antitumor activity in vitro, which makes it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
3-N,5-N-dibenzyl-1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-3-7-13(8-4-1)11-17-15-19-16(21-20-15)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKNFUROEZDESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NN2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine](/img/structure/B5153482.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5153506.png)
![1-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153518.png)
![4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)




![5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B5153559.png)
![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)